molecular formula C7H14O2 B8546123 2-(2-Methylallyl)-1,3-propanediol

2-(2-Methylallyl)-1,3-propanediol

Cat. No. B8546123
M. Wt: 130.18 g/mol
InChI Key: LSRWBNVBEAVXME-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

Under a nitrogen atmosphere, a solution of 2-(2-methylallyl)propane-1,3-diol (2.00 g) and silver trifluoromethanesulfonate (197 mg) in dichloromethane (40 mL) was stirred at 80° C. for 2 days. The reaction mixture was filtered through celite, and the filtrate was evaporated under reduced pressure to give the title compound (2.00 g) as a brown oil. This compound was used for the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
197 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:9])[CH2:3][CH:4]([CH2:7][OH:8])[CH2:5][OH:6]>ClCCl.FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH3:9][C:2]1([CH3:1])[O:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(CC(CO)CO)=C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
197 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(CO1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.